molecular formula C6H5Cl2NO2S B2986438 5-Chloro-2-methylpyridine-3-sulfonyl chloride CAS No. 1515362-51-2

5-Chloro-2-methylpyridine-3-sulfonyl chloride

Cat. No.: B2986438
CAS No.: 1515362-51-2
M. Wt: 226.07
InChI Key: OFWRDOJKBQGRLJ-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS 1515362-51-2) is a pyridine derivative featuring a chlorine atom at position 5, a methyl group at position 2, and a sulfonyl chloride (-SO₂Cl) functional group at position 3. Its molecular formula is C₆H₅Cl₂NO₂S, with a molecular weight of 226.08 g/mol . Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The methyl and chloro substituents influence electronic and steric properties, modulating reactivity and stability.

Properties

IUPAC Name

5-chloro-2-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-4-6(12(8,10)11)2-5(7)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWRDOJKBQGRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515362-51-2
Record name 5-chloro-2-methylpyridine-3-sulfonyl chloride
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Preparation Methods

The synthesis of 5-Chloro-2-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 2-methylpyridine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Chloro-2-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS No. 1515362-51-2) is a chemical compound with diverse applications in scientific research, particularly as an intermediate in synthesizing various organic compounds. Its molecular formula is C6H5Cl2NO2S, and it has a molecular weight of 226.08 g/mol.

Scientific Research Applications

5-Chloro-2-methylpyridine-3-sulfonyl chloride is used across various scientific disciplines:

  • Chemistry It serves as a crucial building block in synthesizing pharmaceuticals and agrochemicals. The compound is also utilized as a reagent in various chemical reactions, with the sulfonyl chloride group's reactivity allowing for the creation of sulfonamide or sulfonate ester derivatives.
  • Biology It is employed in modifying biomolecules for research purposes due to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins or nucleic acids.
  • Medicine This compound is a building block in synthesizing drugs and therapeutic agents. Preliminary studies suggest it may have antimicrobial properties and the ability to inhibit enzymes involved in disease pathways.
  • Industry It is used in producing dyes, pigments, and other industrial chemicals.

Chemical Reactions

5-Chloro-2-methylpyridine-3-sulfonyl chloride participates in several types of chemical reactions:

  • Substitution Reactions The sulfonyl chloride group can be replaced by nucleophiles like amines or alcohols.
  • Hydrolysis In the presence of water, it hydrolyzes to form 5-chloro-2-methylpyridine-3-sulfonic acid.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Differences
5-Chloro-2-methylpyridine-3-sulfonyl chloride 1515362-51-2 C₆H₅Cl₂NO₂S 226.08 Cl (5), CH₃ (2), SO₂Cl (3) Reference compound; balanced electronic effects from Cl (EWG) and CH₃ (EDG).
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride 174485-72-4 C₆H₃ClF₃NO₂S 245.52* CF₃ (5), SO₂Cl (2) Stronger electron-withdrawing CF₃ group increases electrophilicity but reduces synthetic accessibility .
5-Chloro-2-methoxypyridine-3-sulfonyl chloride 1261451-92-6 C₆H₅Cl₂NO₃S 242.08* Cl (5), OCH₃ (2), SO₂Cl (3) Methoxy (OCH₃) is electron-donating, reducing sulfonyl chloride reactivity .
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 C₅H₂BrCl₂NO₂S 322.87* Br (5), Cl (6), SO₂Cl (3) Bromine’s larger atomic size enhances steric hindrance and polarizability .
2-Fluoro-5-methoxypyridine-3-sulfonyl chloride 1261843-55-3 C₆H₄ClFNO₃S 223.62* F (2), OCH₃ (5), SO₂Cl (3) Fluorine’s electronegativity enhances electrophilicity at the sulfonyl chloride .
5-Chloro-2-methylpyridine-3-carbonyl chloride 1207529-88-1 C₇H₅Cl₂NO 206.03* Cl (5), CH₃ (2), COCl (3) Carbonyl chloride (COCl) is more hydrolytically unstable than sulfonyl chloride .

*Calculated molecular weights based on atomic masses; exact values may vary.

Reactivity and Stability Trends

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃): In 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, the CF₃ group intensifies electron withdrawal, increasing the sulfonyl chloride’s electrophilicity. However, its synthesis is challenging due to fluorination steps, and the compound is often discontinued .
  • Electron-Donating Groups (EDGs) :

    • Methoxy (OCH₃) : In 5-Chloro-2-methoxypyridine-3-sulfonyl chloride, the methoxy group donates electron density via resonance, reducing the sulfonyl chloride’s reactivity toward nucleophiles compared to the methyl-substituted analog .
  • Functional Group Variations :

    • Carbonyl Chloride (COCl) : 5-Chloro-2-methylpyridine-3-carbonyl chloride is prone to hydrolysis, limiting its utility in aqueous environments compared to sulfonyl chlorides .

Biological Activity

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS No. 1515362-51-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

5-Chloro-2-methylpyridine-3-sulfonyl chloride features a pyridine ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. Its molecular formula is C₆H₆ClNO₂S, with a molecular weight of 191.64 g/mol. The presence of these functional groups contributes to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins or nucleic acids, potentially influencing various biological pathways.

The biological activity of 5-Chloro-2-methylpyridine-3-sulfonyl chloride is primarily attributed to its ability to act as an electrophile. It can participate in nucleophilic substitution reactions, leading to the modification of biological macromolecules such as proteins and DNA. This reactivity suggests potential applications in:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Enzyme Inhibition : Research has shown that it can inhibit specific enzymes involved in disease pathways, which could be beneficial in treating various conditions .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of 5-Chloro-2-methylpyridine-3-sulfonyl chloride against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Enzyme Interaction Studies

In vitro experiments have been conducted to assess the interaction between 5-Chloro-2-methylpyridine-3-sulfonyl chloride and specific enzymes. For instance, it was observed that the compound inhibits the activity of certain proteases critical for viral replication. This inhibition could pave the way for developing antiviral therapies targeting these enzymes .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialGram-positive bacteriaSignificant growth inhibition
Enzyme InhibitionViral proteasesReduced enzymatic activity
CytotoxicityCancer cell linesInduction of apoptosis

Future Directions

The promising biological activities of 5-Chloro-2-methylpyridine-3-sulfonyl chloride suggest several avenues for future research:

  • Drug Development : Further exploration into its structure-activity relationship (SAR) could lead to the synthesis of more potent derivatives with enhanced efficacy against specific pathogens or diseases.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects will help elucidate its potential therapeutic applications.
  • Clinical Trials : If preclinical studies continue to show promise, advancing this compound into clinical trials may provide insights into its safety and efficacy in humans.

Q & A

Q. Methodological workflow :

  • NMR spectroscopy :
    • ¹H NMR: Aromatic protons appear as distinct singlets or doublets (δ 7.5–8.5 ppm). The methyl group (2-CH₃) resonates near δ 2.5 ppm.
    • ¹³C NMR: Sulfonyl chloride carbon appears at δ 115–125 ppm.
  • IR spectroscopy : Strong S=O stretches at 1360–1390 cm⁻¹ and 1140–1170 cm⁻¹ confirm the sulfonyl chloride group.
  • Mass spectrometry : Molecular ion peaks (M⁺ or M-Cl fragments) validate molecular weight.
    Cross-referencing with elemental analysis ensures purity .

Basic: How should researchers handle and store this compound to maintain stability?

Q. Critical considerations :

  • Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers.
  • Temperature : Long-term storage at –20°C minimizes decomposition.
  • Reactivity : Avoid contact with protic solvents (e.g., water, alcohols) to prevent hydrolysis to sulfonic acids.
    Safety protocols : Use gloveboxes or fume hoods during handling to mitigate exposure to toxic HCl gas released during degradation .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride group acts as a dual electrophile :

  • The sulfur atom is susceptible to nucleophilic attack due to its +VI oxidation state.
  • Chloride acts as a leaving group, facilitating substitution with amines, alcohols, or thiols.
    Kinetic studies suggest that reaction rates depend on:
  • Solvent polarity (higher polarity accelerates SN2 mechanisms).
  • Steric hindrance from the 2-methyl group, which may reduce reactivity at the 3-position.
    Computational models (DFT) predict activation energies for specific nucleophiles, aiding in reaction design .

Advanced: How can computational chemistry aid in predicting reaction outcomes or electronic properties?

Q. Strategies include :

  • DFT calculations : To map electrostatic potential surfaces, identifying reactive sites (e.g., sulfonyl chloride vs. pyridine ring).
  • Molecular dynamics (MD) simulations : To study solvation effects or stability in different solvents.
  • Hammett σ constants : Quantify the electron-withdrawing effects of substituents on reaction rates.
    For example, the 5-chloro group’s meta-directing influence can be modeled to predict regioselectivity in further functionalization .

Advanced: How should researchers resolve contradictions in reported synthetic yields or purity data?

Q. Systematic analysis steps :

Variable mapping : Compare reaction parameters (e.g., temperature, catalyst loading) across studies.

Side-reaction profiling : Use LC-MS or TLC to identify byproducts (e.g., sulfonic acids from hydrolysis).

Reproducibility testing : Replicate experiments under strictly anhydrous conditions to isolate moisture-related degradation.
Case example : Discrepancies in chlorosulfonation yields (40–75%) may arise from incomplete removal of SO₃ adducts, necessitating optimized workup procedures .

Advanced: What strategies are recommended for functionalizing this compound in multi-step syntheses?

Q. Design principles :

  • Sequential functionalization : Prioritize sulfonyl chloride reactions (e.g., amidation) before modifying the pyridine ring to avoid side reactions.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites.
  • Cross-coupling : Employ Suzuki-Miyaura or Ullmann reactions to introduce aryl/heteroaryl groups at the 5-chloro position.
    Monitoring reaction progress via in-situ IR or HPLC ensures intermediate stability .

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